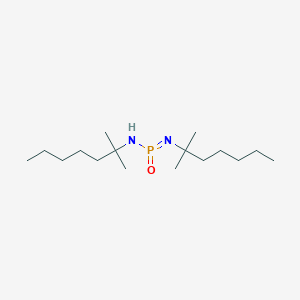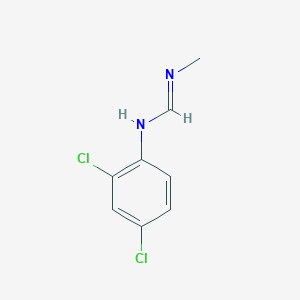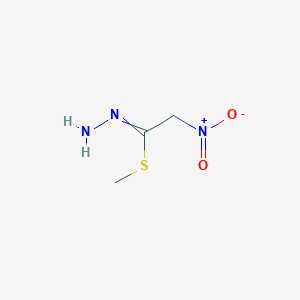![molecular formula C22H28N2O B14461588 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one CAS No. 73060-43-2](/img/structure/B14461588.png)
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is an organic compound characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a butyl group and the other with a hexanone chain. This compound is part of the azo compounds family, known for their vivid colors and applications in dyeing and pigmentation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-butylaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexanone to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its vivid color.
Mécanisme D'action
The mechanism of action of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-[(E)-(4-Butylphenyl)diazenyl]phenol
- 4-[(E)-(4-Butylphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Butylphenyl)diazenyl]aniline
Uniqueness: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexanone chain differentiates it from other similar azo compounds, influencing its reactivity and applications.
Propriétés
Numéro CAS |
73060-43-2 |
|---|---|
Formule moléculaire |
C22H28N2O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-[4-[(4-butylphenyl)diazenyl]phenyl]hexan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-3-5-7-9-22(25)19-12-16-21(17-13-19)24-23-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
Clé InChI |
SNIQQFDCMDLVFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
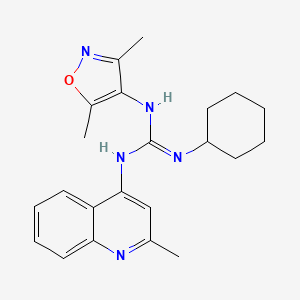

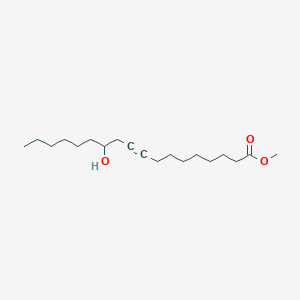
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
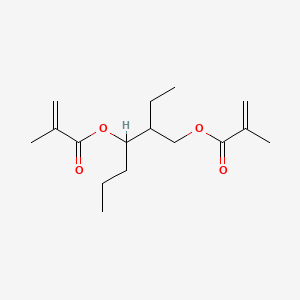
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
